
N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-ethyl-N’-(4H-1,2,4-triazol-4-yl)thiourea” is a derivative of 1,2,4-triazole . Triazole compounds, including this one, are heterocyclic compounds containing two carbon and three nitrogen atoms in the five-membered ring . They are known to show versatile biological activities and can bind in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “N-ethyl-N’-(4H-1,2,4-triazol-4-yl)thiourea”, often involves reactions with commercially available reagents . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “N-ethyl-N’-(4H-1,2,4-triazol-4-yl)thiourea” and similar compounds is confirmed using various spectroscopic techniques. For instance, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involving “N-ethyl-N’-(4H-1,2,4-triazol-4-yl)thiourea” and similar compounds are often studied in the context of their potential as anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-ethyl-N’-(4H-1,2,4-triazol-4-yl)thiourea” and similar compounds are often analyzed in the context of their potential as anticancer agents. For instance, some compounds have shown promising cytotoxic activity and weak cytotoxic effects toward normal cells .科学的研究の応用
1. Regioselectivity in Cyclization Reactions
- Study: The regioselectivity of cyclization reactions involving thiourea derivatives has been studied. For example, 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5 Н- [1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea was examined for its reaction with 2-bromo-1-phenylethanone. This study is crucial for understanding the formation of potential drugs and the structures of synthesized compounds (Perekhoda et al., 2017).
2. Enantioselective Catalysis
- Study: A primary amine-thiourea derivative was found to be an effective enantioselective catalyst for the conjugate addition of ketones to nitroalkenes. This indicates its potential application in asymmetric synthesis, which is a key area in pharmaceutical research (Huang & Jacobsen, 2006).
3. Novel Reaction Mechanisms
- Study: The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea demonstrated an unexpected ANRORC rearrangement. This kind of study helps in understanding novel reaction pathways and mechanisms in organic chemistry (Ledenyova et al., 2018).
4. Synthesis and Biological Activities
- Study: Research on ethyl 2-(2-pyridylacetate) derivatives containing thiourea and 1,2,4-triazole moieties revealed their potential against microorganisms and in HIV-1 treatment. This illustrates the application of thiourea derivatives in developing new pharmaceuticals (Szulczyk et al., 2017).
5. Antiallergy Agents
- Study: N-(4-substituted-thiazolyl)oxamic acid derivatives, synthesized through reactions involving thiourea, showed potent antiallergy activity. This indicates their potential in developing new allergy medications (Hargrave et al., 1983).
6. Improved Drug Bioavailability
- Study: Research on the formulation of HI-443, a thiourea derivative, showed improved oral bioavailability, indicating its potential in enhancing drug delivery systems (Uckun et al., 2007).
作用機序
Target of Action
N-ethyl-N’-(4H-1,2,4-triazol-4-yl)thiourea, also known as 3-ethyl-1-(4H-1,2,4-triazol-4-yl)thiourea, is a compound that has been studied for its potential anticancer properties . The primary target of this compound is the aromatase enzyme , which plays a crucial role in the biosynthesis of estrogens, a group of hormones that can promote the growth of certain types of cancer cells.
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can inhibit the activity of the enzyme, thereby reducing the production of estrogens . The reduction in estrogen levels can lead to a decrease in the proliferation of cancer cells that are dependent on these hormones for growth .
Biochemical Pathways
The inhibition of the aromatase enzyme affects the biosynthesis of estrogens, specifically the conversion of androgens to estrogens . This can disrupt the signaling pathways that are regulated by these hormones, leading to a decrease in the proliferation of hormone-dependent cancer cells .
Pharmacokinetics
It is known that the presence of the 1,2,4-triazole ring in a compound can improve its pharmacokinetic properties . This includes better absorption, distribution, metabolism, and excretion (ADME) properties, which can enhance the bioavailability of the compound .
Result of Action
The result of the action of N-ethyl-N’-(4H-1,2,4-triazol-4-yl)thiourea is a decrease in the proliferation of hormone-dependent cancer cells . By inhibiting the aromatase enzyme and reducing the levels of estrogens, the compound can slow down the growth of these cancer cells .
Action Environment
The action of N-ethyl-N’-(4H-1,2,4-triazol-4-yl)thiourea can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its interaction with the aromatase enzyme . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, can also affect the action of the compound .
Safety and Hazards
将来の方向性
The future research directions for “N-ethyl-N’-(4H-1,2,4-triazol-4-yl)thiourea” and similar compounds could involve further exploration of their potential as anticancer agents. There is a need for the discovery and development of more effective and potent anticancer agents, and these compounds could play a significant role .
生化学分析
Biochemical Properties
Triazole derivatives have been reported to exhibit diverse biological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Some triazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
1-ethyl-3-(1,2,4-triazol-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5S/c1-2-6-5(11)9-10-3-7-8-4-10/h3-4H,2H2,1H3,(H2,6,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKXOOGOLARHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NN1C=NN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
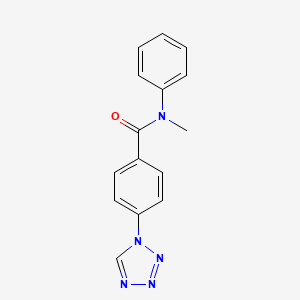
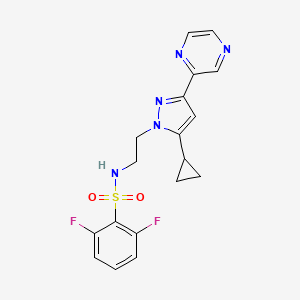
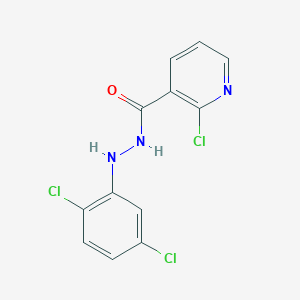
![7-ethyl-1-(3-hydroxypropyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2938499.png)
![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2938501.png)
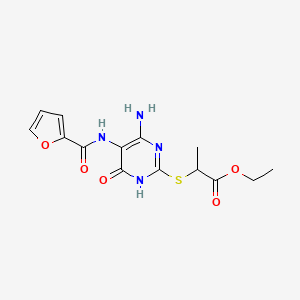
![N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide](/img/structure/B2938507.png)
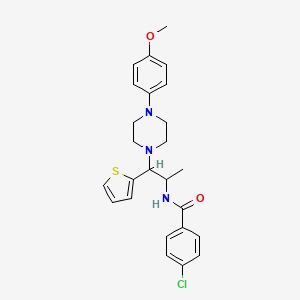
![6-methyl-1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2938511.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2938512.png)
![4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid](/img/structure/B2938514.png)
![N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide](/img/structure/B2938515.png)
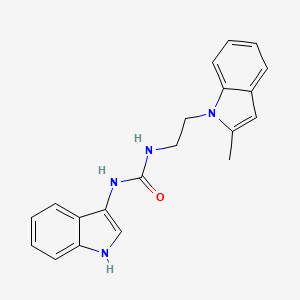
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2938517.png)
